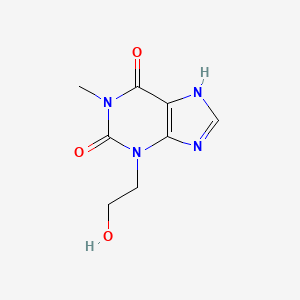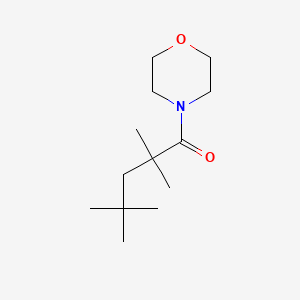![molecular formula C7H4Cl6O B14692766 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol CAS No. 19095-29-5](/img/structure/B14692766.png)
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol is a chlorinated organic compound with the molecular formula C9H4Cl6O4. It is known for its unique bicyclic structure and high chlorine content, which imparts significant chemical stability and reactivity. This compound is often used in various industrial and research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol can be synthesized through a series of chlorination reactions starting from norbornene derivatives. The process typically involves the following steps:
Chlorination of Norbornene: Norbornene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step introduces chlorine atoms into the norbornene structure.
Hydrolysis: The chlorinated product is then hydrolyzed to introduce hydroxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Compounds with hydroxyl, amino, or other functional groups replacing chlorine atoms.
科学研究应用
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, leading to the generation of reactive oxygen species and subsequent cellular damage.
相似化合物的比较
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol can be compared with other chlorinated bicyclic compounds:
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid: Similar in structure but contains additional carboxylic acid groups, leading to different reactivity and applications.
Hexachloroendomethylenetetrahydrophthalic acid: Another chlorinated bicyclic compound with different functional groups, used in different industrial applications.
Chlorendic acid: A related compound with similar chlorination but different functional groups, used primarily in the production of flame retardants and plasticizers.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other similar compounds.
属性
CAS 编号 |
19095-29-5 |
|---|---|
分子式 |
C7H4Cl6O |
分子量 |
316.8 g/mol |
IUPAC 名称 |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H4Cl6O/c8-3-4(9)6(11)2(14)1-5(3,10)7(6,12)13/h2,14H,1H2 |
InChI 键 |
KPKKFLBYCOLRQR-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


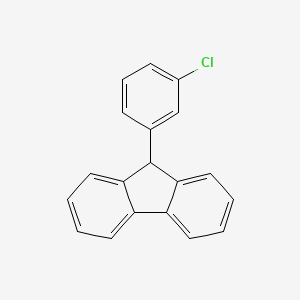
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
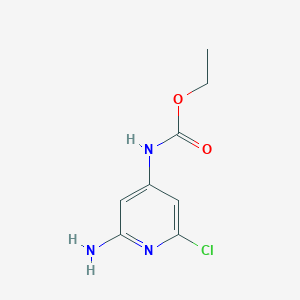


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
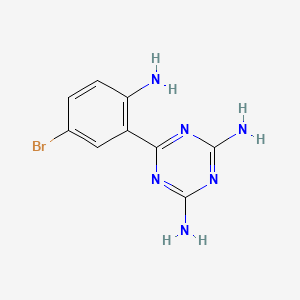
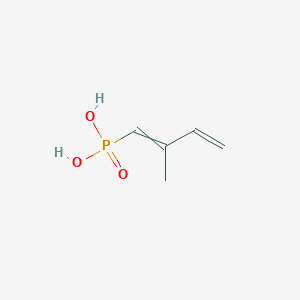
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
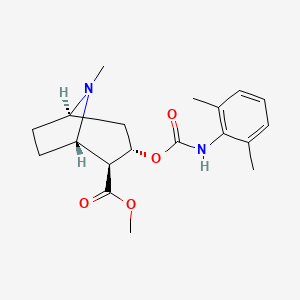
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
